molecular formula C20H22O3 B13047148 2-(4-(Tert-butyl)phenyl)-5,6-dimethoxybenzofuran

2-(4-(Tert-butyl)phenyl)-5,6-dimethoxybenzofuran

Cat. No.: B13047148
M. Wt: 310.4 g/mol
InChI Key: ZFXSAQJANJOZHU-UHFFFAOYSA-N
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Description

2-(4-(Tert-butyl)phenyl)-5,6-dimethoxybenzofuran is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of tert-butyl and dimethoxy groups in this compound makes it unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Tert-butyl)phenyl)-5,6-dimethoxybenzofuran can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Tert-butyl)phenyl)-5,6-dimethoxybenzofuran can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced benzofuran derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Electrophilic reagents such as halogens, nitrating agents

Major Products Formed

    Oxidation: Quinones

    Reduction: Reduced benzofuran derivatives

    Substitution: Halogenated, nitrated, or other substituted benzofuran derivatives

Scientific Research Applications

2-(4-(Tert-butyl)phenyl)-5,6-dimethoxybenzofuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(Tert-butyl)phenyl)-5,6-dimethoxybenzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to reduced cellular damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Tert-butyl)phenyl)-5,6-dimethoxybenzofuran is unique due to its specific combination of tert-butyl and dimethoxy groups on the benzofuran scaffold. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C20H22O3

Molecular Weight

310.4 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-5,6-dimethoxy-1-benzofuran

InChI

InChI=1S/C20H22O3/c1-20(2,3)15-8-6-13(7-9-15)16-10-14-11-18(21-4)19(22-5)12-17(14)23-16/h6-12H,1-5H3

InChI Key

ZFXSAQJANJOZHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC3=CC(=C(C=C3O2)OC)OC

Origin of Product

United States

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